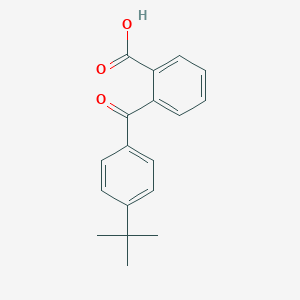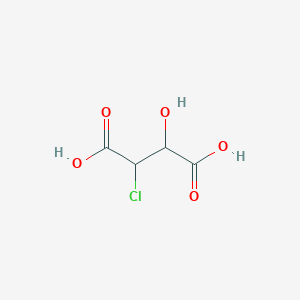
3-(131I)Iodo-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan Palmitate: is an ester formed from the reaction between sorbitol and palmitic acid. It is a non-ionic surfactant widely used in the cosmetic and pharmaceutical industries as an emulsifier, stabilizer, and surfactant. This compound helps to mix oil and water-based ingredients in creams and lotions, ensuring they remain stable and homogeneous .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan Palmitate is synthesized through the esterification of sorbitol with palmitic acid. The reaction typically involves heating sorbitol and palmitic acid together in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods: In industrial settings, Sorbitan Palmitate is produced by reacting sorbitol with palmitic acid under controlled conditions. The reaction mixture is heated to a specific temperature, and the esterification process is monitored to achieve the desired product. The resulting Sorbitan Palmitate is then purified and processed into a usable form for various applications .
Chemical Reactions Analysis
Types of Reactions: Sorbitan Palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down in the presence of water, yielding sorbitol and palmitic acid .
Common Reagents and Conditions:
Esterification: Sorbitol and palmitic acid in the presence of a catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: Water and an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide) at moderate temperatures.
Major Products Formed:
Esterification: Sorbitan Palmitate.
Hydrolysis: Sorbitol and palmitic acid.
Scientific Research Applications
Chemistry: Sorbitan Palmitate is used as a surfactant and emulsifier in various chemical formulations. It helps stabilize emulsions and improve the solubility of hydrophobic compounds .
Biology: In biological research, Sorbitan Palmitate is used to study the effects of surfactants on cell membranes and protein interactions. It is also employed in the formulation of biological assays and experiments .
Medicine: Sorbitan Palmitate is used in pharmaceutical formulations to enhance the stability and bioavailability of drugs. It is commonly found in topical creams, ointments, and oral medications .
Industry: In the cosmetic industry, Sorbitan Palmitate is used in the formulation of creams, lotions, and other personal care products. It acts as an emulsifier, helping to blend oil and water-based ingredients .
Mechanism of Action
Sorbitan Palmitate exerts its effects by reducing the surface tension between different substances, allowing them to mix more easily. As an emulsifier, it helps stabilize emulsions by forming a protective layer around oil droplets, preventing them from coalescing. This mechanism is crucial in maintaining the stability and homogeneity of cosmetic and pharmaceutical formulations .
Comparison with Similar Compounds
- Sorbitan Stearate
- Sorbitan Laurate
- Sorbitan Oleate
- Sorbitan Tristearate
- Sorbitan Trioleate
Comparison: Sorbitan Palmitate is unique due to its specific fatty acid component, palmitic acid. Compared to other sorbitan esters, such as Sorbitan Stearate and Sorbitan Oleate, Sorbitan Palmitate has distinct emulsifying properties and is preferred in formulations requiring a balance between hydrophilic and lipophilic characteristics .
Properties
CAS No. |
16624-40-1 |
|---|---|
Molecular Formula |
C9H10INO3 |
Molecular Weight |
311.09 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-(131I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i10+4 |
InChI Key |
UQTZMGFTRHFAAM-VIVGTICWSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[131I])O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
Key on ui other cas no. |
16624-40-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


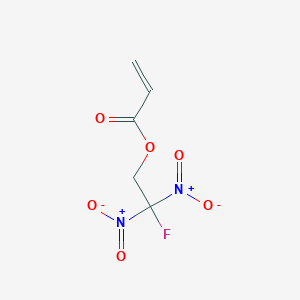
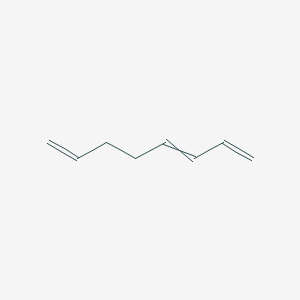
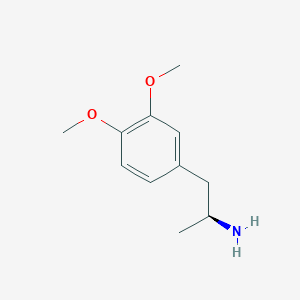
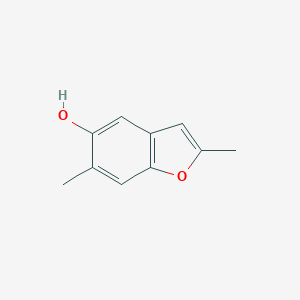
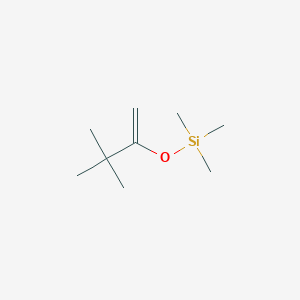


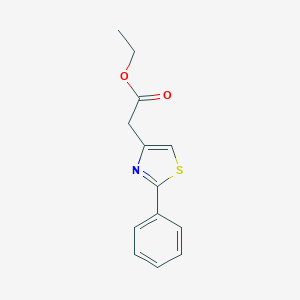

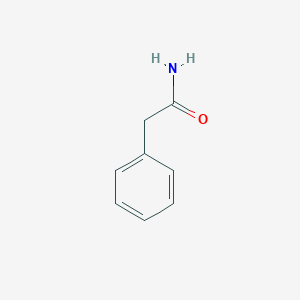
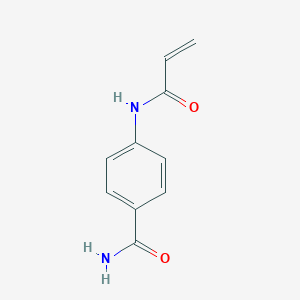
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
